molecular formula C13H13NO B1272460 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde CAS No. 95337-70-5

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde

Cat. No.: B1272460
CAS No.: 95337-70-5
M. Wt: 199.25 g/mol
InChI Key: BYUCOWZETDGUAS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is an organic compound with the molecular formula C13H13NO. It is characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a benzaldehyde moiety. This compound is a white to light yellow crystalline solid, soluble in many organic solvents but sparingly soluble in water .

Scientific Research Applications

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary measures include avoiding contact with oxidizing agents to prevent fire and explosion, ensuring adequate ventilation to avoid inhalation of vapors, and thorough hand washing after handling and cleaning .

Future Directions

The compound has shown potential in improving monoclonal antibody production, which could be beneficial in the medical and biological sciences . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as enoyl-acyl carrier protein reductase and dihydrofolate reductase. These interactions are crucial as they can inhibit the activity of these enzymes, thereby affecting the metabolic pathways they are involved in. The compound’s ability to bind to the active sites of these enzymes suggests a potential for therapeutic applications, particularly in the development of antibacterial agents .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Chinese hamster ovary cells, this compound has been found to increase monoclonal antibody production by enhancing glucose uptake and adenosine triphosphate levels . Additionally, it can suppress cell growth and alter glycosylation patterns, which are critical for the quality of therapeutic proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as enoyl-acyl carrier protein reductase and dihydrofolate reductase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cellular processes. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and disrupting enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that while the compound can enhance monoclonal antibody production initially, prolonged exposure may lead to cellular stress and altered metabolic states . Understanding these temporal effects is crucial for optimizing its use in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced enzyme inhibition and improved therapeutic outcomes. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and metabolic imbalances . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of enoyl-acyl carrier protein reductase and dihydrofolate reductase affects the synthesis of fatty acids and nucleotides, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. For example, the compound’s ability to enhance glucose uptake in Chinese hamster ovary cells suggests that it may interact with glucose transporters, facilitating its cellular entry and distribution .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the cytoplasm may enhance its ability to inhibit cytoplasmic enzymes, while its localization in the endoplasmic reticulum could affect protein glycosylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde typically involves a two-step process:

    Formation of 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzophenone: This is achieved by reacting 2,5-dimethylpyrrole with benzophenone under acidic conditions.

    Reduction to this compound: The benzophenone derivative is then reduced using boron tribromide (BBr3) or similar reducing agents to yield the desired aldehyde[][2].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products[2][2].

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products:

Comparison with Similar Compounds

    4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)-1,2,5-Oxadiazol-3-Amine: Exhibits similar structural features but with an oxadiazole ring.

    4-(2,5-Dioxo-2,5-Dihydro-1H-Pyrrol-1-Yl)Benzoic Acid: Contains a carboxylic acid group instead of an aldehyde.

Uniqueness: 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde is unique due to its specific aldehyde functionality, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCOWZETDGUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377493
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95337-70-5
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95337-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similarly prepared is N-acetyl-N-acetyloxy-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamylamine. The starting material is prepared by first condensing p-amino-benzaldehyde with acetonylacetone to obtain 4-(2,5-di-methyl-1H-pyrrol-1-yl)-benzaldehyde which is in turn condensed with diethyl phosphonoacetaldehyde diethylacetal to obtain 4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamaldehyde. The aldehyde is then converted to the oxime and reduced to the hydroxylamine according to previously described procedures.
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4-(2,5-dimethyl-1H-pyrrol-1-yl)-cinnamylamine
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